molecular formula C8H6K2O4+2 B1202027 Dipotassium phthalate CAS No. 4409-98-7

Dipotassium phthalate

Cat. No.: B1202027
CAS No.: 4409-98-7
M. Wt: 244.33 g/mol
InChI Key: GOMCKELMLXHYHH-UHFFFAOYSA-N
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Scientific Research Applications

Dipotassium phthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibrating pH meters.

    Biology: It is used in the preparation of buffer solutions for biological experiments.

    Medicine: It is used in the formulation of certain pharmaceutical products.

    Industry: It is used in the production of plastics, dyes, and pigments.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There is a great emphasis and impetus on developing efficient and effective technologies for removing these harmful compounds from the environment . Biodegradation of phthalates using microorganisms could play a significant role .

Biochemical Analysis

Biochemical Properties

Dipotassium phthalate plays a significant role in biochemical reactions, particularly as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can interact with antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). These interactions often involve the modulation of enzyme activity, which can influence oxidative stress levels within cells .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt the function of reproductive cells by inducing oxidative stress and mitochondrial dysfunction. This disruption can lead to impaired spermatogenesis and altered cellular redox mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, this compound can generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage. Additionally, it can alter the expression and activity of key antioxidant enzymes, further contributing to cellular dysfunction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage. These long-term effects are particularly evident in in vitro and in vivo studies, where this compound’s impact on cellular function can be observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function. At higher doses, this compound can induce toxic or adverse effects. For example, high doses of this compound have been associated with increased oxidative stress, DNA damage, and disruption of cellular processes. These threshold effects highlight the importance of dosage considerations in the use of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels within cells. For instance, this compound can influence the activity of enzymes involved in oxidative stress responses, such as SOD, CAT, and GPX. These interactions can lead to changes in the levels of reactive oxygen species and other metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound may be transported into cells via specific transporters and subsequently distributed to different cellular compartments. These interactions can affect the compound’s bioavailability and activity within cells .

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may accumulate in mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. These localization effects are crucial for understanding the compound’s overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipotassium phthalate can be synthesized through the neutralization of phthalic acid with potassium hydroxide. The reaction typically involves dissolving phthalic acid in water and gradually adding potassium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods

In industrial settings, this compound is produced by reacting phthalic anhydride with potassium carbonate or potassium hydroxide. The reaction is carried out in aqueous solution, and the product is isolated by crystallization .

Chemical Reactions Analysis

Types of Reactions

Dipotassium phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Potassium hydrogen phthalate: Similar in structure but contains one less potassium ion.

    Sodium phthalate: Similar but contains sodium instead of potassium.

    Calcium phthalate: Contains calcium instead of potassium.

Uniqueness

Dipotassium phthalate is unique due to its high solubility in water and its effectiveness as a buffering agent. Its dipotassium form provides better solubility and stability compared to other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "Dipotassium phthalate can be synthesized by reacting phthalic acid with potassium hydroxide in water.", "Starting Materials": ["Phthalic acid", "Potassium hydroxide", "Water"], "Reaction": [ "Dissolve 1 mole of phthalic acid in water", "Add 2 moles of potassium hydroxide to the solution", "Heat the mixture to 80-90°C and stir for 2-3 hours", "Cool the mixture and filter the precipitated dipotassium phthalate", "Wash the precipitate with water and dry it in an oven at 100°C" ] }

CAS No.

4409-98-7

Molecular Formula

C8H6K2O4+2

Molecular Weight

244.33 g/mol

IUPAC Name

dipotassium;phthalic acid

InChI

InChI=1S/C8H6O4.2K/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1

InChI Key

GOMCKELMLXHYHH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K+].[K+]

4409-98-7

Related CAS

88-99-3 (Parent)

Synonyms

disodium phthalate
phthalate
phthalic acid
phthalic acid, copper salt
phthalic acid, dipotassium salt
phthalic acid, disodium salt
phthalic acid, monobarium salt
phthalic acid, monocalcium salt
phthalic acid, monoiron (2+) salt
phthalic acid, monolead (2+) salt
phthalic acid, monopotassium salt
phthalic acid, monoruthenium salt
phthalic acid, monosodium salt
phthalic acid, potassium salt
phthalic acid, potassium, sodium salt
phthalic acid, sodium salt
potassium hydrogen phthalate

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 2-liter beaker equipped with a stirrer were placed 100 g of phthalic acid, 141 g of a 48% aqueous solution of caustic potash and 1230 g of water. A reaction was carried out for 2 hours at 30° C. with stirring to obtain an aqueous solution of potassium phthalate having a pH value of 10.3 and containing 10.1% by weight of a solid matter.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1230 g
Type
solvent
Reaction Step Four
Name
potassium phthalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipotassium phthalate
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Dipotassium phthalate
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Reactant of Route 5
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Reactant of Route 6
Dipotassium phthalate

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